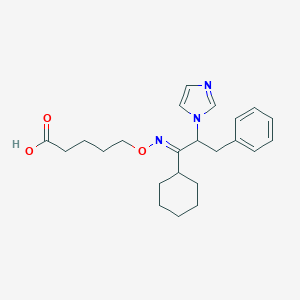

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid

Overview

Description

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. It was first discovered in 2005 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in cancer treatment.

Mechanism Of Action

The mechanism of action of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid involves the activation of procaspase-3 by means of a unique allosteric mechanism. When 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid binds to procaspase-3, it induces a conformational change in the protein that exposes the active site and allows for the cleavage of downstream targets. This results in the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anticancer activity, 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has also been shown to have other biochemical and physiological effects. It has been reported to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of sepsis and arthritis. These effects are thought to be related to the activation of procaspase-3 and the induction of apoptosis in cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid as a research tool is its specificity for procaspase-3. This allows researchers to study the effects of procaspase-3 activation in a controlled manner, without the confounding effects of other proteins or pathways. However, one limitation of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid. One area of interest is the development of more potent and selective analogs of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid that could be used as anticancer agents. Another area of interest is the exploration of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid's effects on other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the optimization of the synthesis and formulation of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid involves several steps, including the preparation of the imidazole and the cyclohexyl ketone, followed by a condensation reaction to form the final product. The process has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.

Scientific Research Applications

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has been shown to have potent anticancer activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. It works by targeting a protein known as procaspase-3, which is involved in the regulation of cell death. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid binds to procaspase-3 and activates it, leading to the induction of apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name |

5-[(E)-(1-cyclohexyl-2-imidazol-1-yl-3-phenylpropylidene)amino]oxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c27-22(28)13-7-8-16-29-25-23(20-11-5-2-6-12-20)21(26-15-14-24-18-26)17-19-9-3-1-4-10-19/h1,3-4,9-10,14-15,18,20-21H,2,5-8,11-13,16-17H2,(H,27,28)/b25-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMBJNYANOLTNM-WJTDDFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=CC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=CC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid | |

CAS RN |

137292-30-9, 142223-40-3 | |

| Record name | Pentanoic acid, 5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)amino)oxy)-, (E)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137292309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fce 27262 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142223403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)

![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)